Atorvastatin(1-)

Description

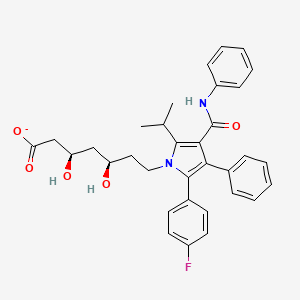

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H34FN2O5- |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/p-1/t26-,27-/m1/s1 |

InChI Key |

XUKUURHRXDUEBC-KAYWLYCHSA-M |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Pictograms |

Irritant |

Synonyms |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Origin of Product |

United States |

Atorvastatin 1 Synthesis and Process Chemistry

Diverse Synthetic Routes to Atorvastatin(1-)

The synthesis of Atorvastatin (B1662188) has been a subject of intense research, leading to the development of various synthetic routes. These strategies are often centered around the construction of the central pyrrole (B145914) ring and the stereoselective installation of the chiral side chain. nih.govjchemrev.com

Convergent and Linear Synthetic Strategies for Atorvastatin(1-)

Both linear and convergent strategies have been employed in the synthesis of Atorvastatin.

Convergent Synthesis: To overcome the limitations of linear synthesis, more convergent approaches were developed. rsc.org A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a late stage. numberanalytics.comnih.gov This strategy offers several advantages, including:

Increased Flexibility: It allows for the easy modification of individual fragments, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies. numberanalytics.com

Simplified Purification: The larger fragments are often easier to purify than the small intermediates in a linear synthesis.

A key example of a convergent strategy in Atorvastatin synthesis is the utilization of the Paal-Knorr pyrrole synthesis, where a pre-synthesized side-chain amine is condensed with a 1,4-diketone to form the pyrrole core. rsc.orgrsc.org This approach significantly improves the efficiency compared to earlier, more linear methods. rsc.org More recent developments have further refined convergent strategies, for instance, through the use of biocatalysis to create key chiral fragments that are then coupled. nih.gov

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction of the molecule in a single sequence. numberanalytics.com | Conceptually simple. | Low overall yield for long sequences. numberanalytics.com |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. numberanalytics.comnih.gov | Higher overall yields, increased flexibility for analogue synthesis. numberanalytics.com | Requires more complex planning and fragment synthesis. |

Multi-component Reactions in Atorvastatin(1-) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, have emerged as a powerful tool in organic synthesis. acs.orgmdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govacs.org

Several MCR-based approaches have been developed for the synthesis of Atorvastatin. These include:

Hantzsch Pyrrole Synthesis: A Hantzsch-type three-component reaction has been utilized to construct the atorvastatin lactone. scienceopen.comrsc.org This method, performed under high-speed vibration milling conditions, involves the reaction of a β-ketoamide, a chiral amine, and an α-haloketone. rsc.org

Ugi Reaction: A four-component Ugi reaction has been employed to synthesize a key amido acid intermediate, which is then converted to Atorvastatin. nih.govacs.org This MCR-based route has been shown to be highly convergent and efficient. nih.gov

Stetter/Paal-Knorr Sequence: A one-pot sequence combining a Stetter reaction and a Paal-Knorr pyrrole synthesis has also been reported as an alternative MCR-based strategy. nih.govacs.org

These MCR-based syntheses represent a significant advancement, often shortening the total number of synthetic steps and providing more environmentally friendly routes to this important pharmaceutical. nih.govmdpi.com

| MCR Approach | Key Reaction | Reactants | Overall Yield |

| Hantzsch-type | Three-component reaction | 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, 1-(4-fluorophenyl)-2-iodo-2-phenylethanone rsc.org | 38% for atorvastatin lactone scienceopen.comrsc.org |

| Ugi-based | Four-component Ugi reaction | p-fluorobenzaldehyde, a functionalized amine, a convertible isocyanide, and isobutyric acid nih.gov | Not explicitly stated for final product, but key intermediate in 87% yield. acs.org |

Paal–Knorr Pyrrole Formation in Atorvastatin(1-) Synthesis

The Paal-Knorr pyrrole synthesis is a cornerstone of many industrial and laboratory-scale syntheses of Atorvastatin. nih.govrsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. rsc.org

In the context of Atorvastatin synthesis, the key components are:

1,4-Diketone: A highly substituted 1,4-diketone which forms the backbone of the pyrrole ring. rsc.orgbiomolther.org

Primary Amine: A chiral amine containing the pre-formed side chain with the correct stereochemistry. rsc.org

The reaction is typically catalyzed by an acid, such as pivalic acid, and often requires azeotropic removal of water to drive the reaction to completion. biomolther.orggoogle.com The slow rate of this condensation, due to the sterically hindered nature of the diketone, has been a subject of optimization studies. rsc.org It has been found that the addition of a tertiary amine can significantly enhance the reaction rate and yield. google.com The Paal-Knorr approach represents a highly convergent strategy, as the complex chiral side chain is prepared separately and then coupled in one of the final steps. rsc.orgrsc.org

Stereoselective and Asymmetric Approaches to Atorvastatin(1-)

The synthesis of the chiral side chain of Atorvastatin, which contains two stereocenters, is a critical aspect of its total synthesis. rsc.orgjchemrev.com Various stereoselective and asymmetric methods have been developed to control the stereochemistry of these centers.

Boron-Mediated Aldol (B89426) Reactions in Atorvastatin(1-) Stereocontrol

Boron-mediated aldol reactions have proven to be a powerful tool for the stereoselective synthesis of the side chain of Atorvastatin. researchgate.netnih.gov This methodology allows for a high degree of stereocontrol, enabling the formation of the desired 1,5-anti relationship between the hydroxyl groups in the side chain. researchgate.net

Organocatalytic Enantioselective Anhydride (B1165640) Desymmetrization for Atorvastatin(1-)

An alternative and efficient asymmetric approach to the Atorvastatin side chain involves the organocatalytic enantioselective desymmetrization of a cyclic anhydride. researchgate.netacs.org This strategy establishes the C(3) stereocenter of the side chain early in the synthesis. researchgate.net

The key transformation is the enantioselective alcoholysis of 3-(benzyloxy)-glutaric anhydride, catalyzed by a chiral organocatalyst. acs.orgthieme-connect.com The choice of solvent is crucial for achieving high enantioselectivity, with MTBE being superior to other common solvents. thieme-connect.com This desymmetrization step provides a chiral monoester which is then further elaborated to the full side chain without the need for cyanide reagents. researchgate.netacs.org This method represents a novel and practical route for the asymmetric synthesis of Atorvastatin. acs.org

Tandem Olefin Cross-Metathesis and Oxa-Michael Addition in Atorvastatin(1-) Synthesis

A notable advancement in the synthesis of Atorvastatin(1-) involves a tandem reaction sequence combining olefin cross-metathesis and an intramolecular oxa-Michael addition. researchgate.netoup.comresearchgate.net This strategy facilitates the stereocontrolled construction of the critical syn-3,5-dihydroxy carboxylic acid moiety of the molecule. researchgate.netoup.com The process can be initiated from readily available materials and proceeds through key transformations, including a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition, followed by a regioselective Baeyer–Villiger oxidation. researchgate.netoup.com This approach allows for the creation of syn-1,3-dioxane derivatives in good yields without the need to isolate intermediates. researchgate.net The use of microwave irradiation has been shown to significantly accelerate similar tandem cross-metathesis and aza-Michael reactions, reducing reaction times from days to minutes. organic-chemistry.org

Cyanide-Free Side Chain Elongation Strategies for Atorvastatin(1-)

Traditional syntheses of the Atorvastatin(1-) side chain often involved the use of cyanide, a highly toxic reagent. To address safety and environmental concerns, cyanide-free side chain elongation strategies have been developed. researchgate.netacs.orgdntb.gov.ua One such approach utilizes an organocatalytic enantioselective cyclic anhydride desymmetrization to establish the C(3) stereocenter, followed by a C5+C2 strategy for the cyanide-free assembly of the C7 side chain. researchgate.netacs.org Another method involves the biocatalytic synthesis of (R)-4-cyano-3-hydroxybutyrate, a key intermediate, using a halohydrin dehalogenase to replace a chloro substituent with a cyano group at neutral pH and ambient temperature. rsc.orgresearchgate.net This enzymatic approach avoids the direct use of hazardous cyanide gas.

Catalytic Asymmetric Aldol Reactions in Atorvastatin(1-) Synthesis

Catalytic asymmetric aldol reactions represent a powerful tool for constructing the chiral side chain of Atorvastatin(1-). thieme-connect.comnih.govresearchgate.net A streamlined synthesis has been developed based on a direct catalytic asymmetric aldol reaction of a thioamide with an aldehyde. thieme-connect.com This method allows for the efficient and enantioselective formation of a key intermediate. thieme-connect.comnih.gov The catalyst system can be designed for chemoselective activation, and the chiral ligand used in the reaction can often be recovered and reused, adding to the process's efficiency. nih.gov The use of deoxyribose-5-phosphate aldolase (B8822740) (DERA) in a one-pot tandem aldol reaction has also been reported for the enantioselective production of key statin intermediates, achieving high enantiomeric and diastereomeric excess. nih.govgoogle.com

Chiral Intermediates and Stereochemical Control in Atorvastatin(1-) Synthesis

The therapeutic efficacy of Atorvastatin(1-) is critically dependent on the specific stereochemistry of its dihydroxy acid side chain. jchemrev.com Achieving the correct (3R, 5R) configuration is a central challenge in its synthesis. Various strategies have been employed to control the stereochemistry, including the use of chiral precursors, asymmetric catalysis, and enzymatic resolutions. researchgate.netjchemrev.com

Key chiral intermediates in Atorvastatin(1-) synthesis include (S)-4-chloro-3-hydroxybutanoate and (R)-4-cyano-3-hydroxybutyrate. researchgate.netacs.org The synthesis of these intermediates with high enantiomeric purity is crucial. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ketoreductases) and halohydrin dehalogenases, have proven highly effective in producing these chiral building blocks with excellent enantioselectivity. researchgate.netjchemrev.comacs.org For instance, the reduction of ethyl-4-chloroacetoacetate using a ketoreductase can yield (S)-ethyl-4-chloro-3-hydroxybutyrate with over 99.5% enantiomeric excess. rsc.org

Characterization of Synthetic Intermediates of Atorvastatin(1-)

The synthesis of a complex molecule like Atorvastatin(1-) involves numerous intermediate compounds that must be carefully characterized to ensure the final product's purity and identity. A variety of analytical techniques are employed for this purpose.

| Analytical Technique | Application in Atorvastatin(1-) Synthesis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure of intermediates, including the stereochemistry of chiral centers. 13C NMR can identify key functional groups like carbonyls. jetir.org |

| Mass Spectrometry (MS) | Employed to determine the molecular weight of intermediates and to identify impurities. biomolther.org |

| High-Performance Liquid Chromatography (HPLC) | A crucial technique for assessing the purity of intermediates and the final product, often with enantiomeric excess determination. biomolther.orgatlantis-press.com |

| X-Ray Powder Diffraction (XRPD) | Used to characterize the crystalline form of solid intermediates and the final active pharmaceutical ingredient. acs.org |

Green Chemistry Principles and Sustainable Atorvastatin(1-) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. researchgate.net The synthesis of Atorvastatin(1-) has been a focus for the implementation of greener processes. psu.eduacs.org Key aspects include waste prevention, atom economy, the use of safer solvents, and the utilization of renewable feedstocks. psu.edunih.gov

Process Optimization and Scale-Up Methodologies for Atorvastatin(1-) Production

Transitioning a synthetic route from the laboratory to large-scale industrial production requires extensive process optimization and scale-up studies. biomolther.orgatlantis-press.com The goal is to develop a robust, efficient, and economically viable manufacturing process. biomolther.org

Scale-up of the crystallization process is critical for obtaining the desired crystalline form of Atorvastatin calcium with a consistent particle size. google.com This can involve the development of seeding strategies and the use of specialized equipment to control crystallization conditions on a large scale. google.com Design of Experiments (DoE) software is often used to systematically optimize formulation and process parameters. japsonline.com

Atorvastatin 1 Molecular Mechanisms and Biochemical Interactions

Structure-Activity Relationship (SAR) Studies of Atorvastatin(1-) and its Analogs

The efficacy of Atorvastatin(1-) is intrinsically linked to its molecular architecture. ijrpr.com Structure-activity relationship (SAR) studies have been pivotal in understanding how different components of the Atorvastatin(1-) molecule contribute to its potent inhibitory activity against HMG-CoA reductase.

The essential components of all statins, including Atorvastatin(1-), are a dihydroxyheptanoic acid unit and a ring system with various substituents. wikipedia.org The modified hydroxyglutaric acid component of the statin is structurally similar to the endogenous substrate HMG-CoA, allowing it to competitively bind to the active site of the HMG-CoA reductase enzyme. wikipedia.org All statins must possess the correct 3R,5R stereochemistry for optimal binding. wikipedia.org

Atorvastatin(1-) is classified as a Type II statin, characterized by a larger, more complex hydrophobic group compared to Type I statins. ijrpr.com Key structural features of Atorvastatin(1-) include:

Dihydroxyheptanoic acid moiety: This portion of the molecule mimics the natural substrate of HMG-CoA reductase, HMG-CoA, enabling it to bind effectively within the enzyme's active site. ijrpr.com

Fluorophenyl group: This group enhances the molecule's lipophilicity and interacts with hydrophobic residues in the enzyme's active site through van der Waals forces and pi-pi stacking. ijrpr.com This interaction is a hallmark of Type II statins and contributes to their enhanced binding affinity. stereoelectronics.org

Pyrrole (B145914) ring: This rigid structure provides stability to the molecule and contributes to its bioavailability. ijrpr.com

Amide group: The carbonyl group within the amide moiety of Atorvastatin(1-) provides an additional hydrogen-bonding locus, further strengthening its interaction with the enzyme. stereoelectronics.org

Studies on Atorvastatin(1-) analogs have provided further insights into its SAR. For instance, replacing the phenyl rings with bicyclo[1.1.1]pentane, a benzene (B151609) bioisostere, has been explored to improve physicochemical properties like solubility. researchgate.net The introduction of fluorine atoms or gem-difluoro groups in analogs has been shown to potentially improve inhibitory activity. nih.gov Investigations into various ester, thioester, and amide derivatives have revealed that susceptibility to hydrolysis by different carboxylesterases is influenced by the size and electronic properties of the acyl and alkoxy groups. tandfonline.comnih.gov

Molecular Basis of HMG-CoA Reductase Inhibition by Atorvastatin(1-)

The primary mechanism of action of Atorvastatin(1-) is the competitive inhibition of HMG-CoA reductase. stereoelectronics.orgwikipedia.org This interaction is a result of the structural mimicry between Atorvastatin(1-) and the natural substrate, HMG-CoA.

Competitive Inhibition Kinetics and Binding Site Analysis of Atorvastatin(1-)

Atorvastatin(1-) acts as a competitive inhibitor of HMG-CoA reductase, meaning it competes with the substrate, HMG-CoA, for binding to the enzyme's active site. stereoelectronics.orgwikipedia.orgwikipedia.org It exhibits a high binding affinity for HMG-CoA reductase, with reported IC50 values in the nanomolar range, such as 8 nM and 154 nM. apexbt.comabcam.com The inhibition constant (Ki) for Atorvastatin(1-) is also in the low nanomolar range, indicating a very strong binding to the enzyme. ijrpr.comrcsb.org

The binding of Atorvastatin(1-) occurs within the large cavity of the HMG-CoA reductase active site, which is located at the interface of two monomers of the enzyme. mdpi.com This active site can be divided into subsites for HMG, CoA, and the cofactor NADPH. mdpi.com Atorvastatin(1-) occupies a portion of the HMG-CoA binding site, effectively blocking the substrate's access. rcsb.orgbiorxiv.org

The binding is characterized by several key interactions:

The HMG-like moiety of Atorvastatin(1-) forms ionic and polar interactions with the enzyme. virginia.edu

The fluorophenyl group engages in dipolar and π-stacking interactions with Arg-590 of the enzyme. stereoelectronics.org

The carbonyl group of the amide provides an additional hydrogen-bonding site. stereoelectronics.org

Hydrophobic interactions play a significant role in stabilizing the enzyme-inhibitor complex. ijrpr.com

Thermodynamic studies have shown that at 25°C, the binding of Atorvastatin(1-) is predominantly driven by entropy changes, although the binding enthalpy still contributes significantly. acs.org

Conformational Dynamics of Atorvastatin(1-) within the HMG-CoA Reductase Active Site

The binding of Atorvastatin(1-) to HMG-CoA reductase induces a conformational change in the enzyme, a phenomenon known as "induced fit". stereoelectronics.org This is a key aspect of its potent inhibitory activity. When a statin binds, the enzyme alters its shape differently than when the natural substrate, HMG-CoA, binds. stereoelectronics.org This involves the movement of two C-terminal α-helices, whose flexibility is crucial for accommodating the inhibitor. stereoelectronics.org

This flexibility allows for the formation of a shallow hydrophobic binding region next to the active site. stereoelectronics.org Several catalytically important residues near the carboxyl terminus of the enzyme become disordered in the enzyme-statin complex. rcsb.org If these residues were not flexible, they would sterically hinder the binding of the statin. rcsb.orgbiorxiv.org Molecular dynamics simulations have confirmed that Atorvastatin(1-) maintains stable interactions within the enzyme's binding site over time, suggesting a low probability of displacement. ijrpr.com

Pleiotropic Effects of Atorvastatin(1-) at the Cellular and Molecular Level

Beyond its primary role in inhibiting cholesterol synthesis, Atorvastatin(1-) exhibits a range of "pleiotropic" effects that are independent of its lipid-lowering action. These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which is responsible for the synthesis of various important non-sterol isoprenoid compounds. pnas.orgcsic.es

Modulation of Isoprenoid Synthesis and Protein Prenylation by Atorvastatin(1-)

By inhibiting HMG-CoA reductase, Atorvastatin(1-) reduces the production of mevalonate and, consequently, downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.orgcsic.esvestreviken.no These isoprenoid intermediates are crucial for a post-translational modification process called protein prenylation. pnas.orgnih.gov

Protein prenylation involves the attachment of farnesyl or geranylgeranyl groups to specific cysteine residues at the C-terminus of proteins, a process catalyzed by farnesyltransferase and geranylgeranyltransferases. pnas.org This lipid modification is essential for the proper membrane localization and function of many signaling proteins, including small GTP-binding proteins. nih.govnih.gov

Studies have shown that the effects of Atorvastatin(1-) on certain cellular processes can be reversed by the addition of mevalonate or GGPP, but not by FPP or cholesterol, indicating the critical role of GGPP depletion in these effects. nih.govscispace.com For example, Atorvastatin(1-)'s inhibition of angiotensin-converting enzyme (ACE) induction in macrophages was reversed by co-treatment with FPP. nih.gov

Regulation of Small GTP-Binding Proteins (Rho, Rac) by Atorvastatin(1-)

A major consequence of reduced isoprenoid synthesis by Atorvastatin(1-) is the altered function of small GTP-binding proteins, particularly those of the Rho and Rac families. termedia.pl These proteins are key regulators of numerous cellular processes, including cytoskeleton organization, cell proliferation, and gene expression.

The membrane translocation and activity of Rho and Rac proteins are dependent on their prenylation, primarily geranylgeranylation. jci.org By inhibiting the synthesis of GGPP, Atorvastatin(1-) prevents the prenylation of Rho and Rac, leading to their reduced membrane association and subsequent inhibition of their downstream signaling pathways. termedia.ploup.com

For instance, treatment with Atorvastatin(1-) has been shown to decrease the activity of RhoA and Rac1 in cardiomyocytes. oup.com In endothelial cells, Atorvastatin(1-) inhibits Rho function, which in turn upregulates endothelial nitric oxide synthase (eNOS) expression. ahajournals.org However, the regulation is complex, as some studies have reported that statin treatment can also lead to an increase in Rac1 activation by disrupting its inhibitory complex with Rho GDP dissociation inhibitor (Rho-GDI). mdpi.comahajournals.org Furthermore, Atorvastatin(1-) has been shown to upregulate the expression of SmgGDS, a protein that facilitates the degradation of Rac1. nih.gov

Impact on Endothelial Nitric Oxide Synthase (eNOS) Expression and Activity by Atorvastatin(1-)

Atorvastatin(1-) has been shown to exert significant effects on the expression and activity of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health. Research indicates that atorvastatin (B1662188) can upregulate eNOS expression in various cell types, including thrombocytes and aortic endothelial cells. ahajournals.orgjpp.krakow.pl This upregulation is not merely a consequence of its cholesterol-lowering properties but involves distinct molecular pathways. ahajournals.orgportlandpress.com

One of the primary mechanisms by which atorvastatin enhances eNOS expression is through the inhibition of Rho GTPase activity. ahajournals.org Rho, a small GTP-binding protein, is known to negatively regulate the stability of eNOS mRNA. By inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential molecule for Rho's function, atorvastatin effectively reduces Rho activity. ahajournals.org This leads to increased eNOS mRNA stability and subsequent upregulation of eNOS protein expression. ahajournals.org In vivo studies have confirmed that atorvastatin treatment significantly inhibits Rho activity in the vessel wall, providing a clear link between the drug and eNOS upregulation. ahajournals.org

Furthermore, atorvastatin's influence on eNOS is also mediated through the Akt/NF-κB pathway. ahajournals.org It has been observed to increase the phosphorylation of Akt, a protein kinase that plays a crucial role in cell signaling, leading to the activation of NF-κB and subsequent upregulation of neuronal NOS (nNOS), another isoform of nitric oxide synthase. ahajournals.org Additionally, atorvastatin has been found to increase the expression of endoglin, a transforming growth factor-β (TGF-β) co-receptor, which in turn can regulate eNOS expression and activity through the Smad2 signaling pathway. jpp.krakow.pl

The functional consequence of this increased eNOS expression and activity is improved endothelial function. portlandpress.comnih.govnih.govscirp.org Studies have demonstrated that atorvastatin treatment restores endothelium-dependent vasodilation in smokers and patients with metabolic syndrome, an effect that is independent of changes in LDL cholesterol levels. portlandpress.comnih.govscirp.org This improvement in endothelial function is crucial for preventing cardiovascular events. nih.gov

Table 1: Impact of Atorvastatin(1-) on eNOS and Related Pathways

| Target/Pathway | Effect of Atorvastatin(1-) | Mechanism | References |

|---|---|---|---|

| eNOS Expression | Upregulation | Inhibition of Rho GTPase activity, increased mRNA stability | ahajournals.org |

| eNOS Activity | Increased | Enhanced NO bioavailability, reduced scavenging by ROS | nih.gov |

| Rho GTPase Activity | Inhibition | Inhibition of GGPP synthesis | ahajournals.org |

| Akt/NF-κB Pathway | Activation | Increased Akt phosphorylation | ahajournals.org |

| Endoglin Expression | Upregulation | Modulation of TGF-β signaling | jpp.krakow.pl |

| Endothelial Function | Improvement | Enhanced endothelium-dependent vasodilation | portlandpress.comnih.govnih.govscirp.org |

Atorvastatin(1-) Influences on Cellular Oxidative Stress Pathways

Atorvastatin(1-) demonstrates significant antioxidant properties by modulating various cellular oxidative stress pathways. A key mechanism is the reduction of reactive oxygen species (ROS) production. ahajournals.org This is achieved in part by downregulating the expression of essential subunits of NAD(P)H oxidase, a major source of vascular ROS. ahajournals.org Specifically, atorvastatin has been shown to decrease the mRNA expression of the nox1 subunit. ahajournals.org

Furthermore, atorvastatin inhibits the membrane translocation of Rac1 GTPase, a critical step for the activation of NAD(P)H oxidase. ahajournals.orgahajournals.org This inhibition of Rac1 translocation from the cytosol to the cell membrane has been observed both in vitro in cultured vascular smooth muscle cells and in vivo in the vasculature of spontaneously hypertensive rats. ahajournals.org

In addition to suppressing ROS generation, atorvastatin also enhances the cellular antioxidant defense system. It has been found to upregulate the expression and activity of catalase, an important enzyme that catalyzes the decomposition of hydrogen peroxide. ahajournals.org This upregulation occurs at both the mRNA and protein levels. ahajournals.org The antioxidant effects of atorvastatin, including the reduction of ROS production and the upregulation of catalase, are reversed by the addition of mevalonate, indicating that these effects are dependent on the inhibition of the HMG-CoA reductase pathway. ahajournals.org

Clinical and preclinical studies have consistently shown that atorvastatin reduces markers of oxidative stress. For instance, treatment with atorvastatin has been shown to decrease urinary isoprostanes and serum levels of soluble NOX2-derived peptide (sNOX2-dp), indicating a rapid antioxidant effect. ahajournals.org It also increases the levels of antioxidant enzymes like glutathione (B108866) (GSH) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. scirp.org In hypercholesterolemic models, atorvastatin treatment has been associated with a decrease in thiobarbituric acid reactive substances (TBARS) and an increase in paraoxonase activity, an enzyme that protects against LDL oxidation. nih.gov By activating the Nrf2 signaling pathway, atorvastatin can also regulate antioxidant enzymes to protect tissues from oxidative damage. amegroups.org

Table 2: Atorvastatin(1-)'s Influence on Oxidative Stress Markers

| Marker | Effect of Atorvastatin(1-) | Study Context | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Reduction | Angiotensin II-induced ROS production in vascular smooth muscle cells | ahajournals.org |

| NAD(P)H Oxidase (nox1 subunit) | Downregulation | Cultured rat aortic vascular smooth muscle cells | ahajournals.org |

| Rac1 GTPase Translocation | Inhibition | In vitro and in vivo models | ahajournals.orgahajournals.org |

| Catalase Expression and Activity | Upregulation | Cultured rat aortic vascular smooth muscle cells and in vivo | ahajournals.org |

| Urinary Isoprostanes | Reduction | Acute administration in human subjects | ahajournals.org |

| Serum sNOX2-dp | Reduction | Acute administration in human subjects | ahajournals.org |

| Glutathione (GSH) | Increase | Type 2 diabetic patients | scirp.org |

| Malondialdehyde (MDA) | Decrease | Type 2 diabetic patients | scirp.org |

| Thiobarbituric Acid Reactive Substances (TBARS) | Decrease | Hypercholesterolemic rabbits | nih.gov |

| Paraoxonase Activity | Increase | Hypercholesterolemic rabbits | nih.gov |

| Nrf2 Signaling Pathway | Activation | Mouse model of brain ischemia | amegroups.org |

Cellular Anti-Inflammatory Mechanisms Attributed to Atorvastatin(1-)

Atorvastatin(1-) exhibits potent anti-inflammatory effects through various cellular mechanisms, independent of its lipid-lowering properties. frontiersin.orgnih.gov A key aspect of its anti-inflammatory action is the modulation of cytokine production and signaling pathways. frontiersin.orgircmj.com

Atorvastatin has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.orgircmj.com This inhibition is observed in various cell types, including macrophages stimulated with lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL). frontiersin.org The reduction in these cytokines is significant, as they play a central role in the inflammatory cascade associated with conditions like atherosclerosis. frontiersin.org

The molecular mechanisms underlying these anti-inflammatory effects involve the inhibition of key signaling pathways. Atorvastatin can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of IL-1β and IL-18. frontiersin.org This inhibition of the NLRP3 inflammasome is linked to the induction of autophagy by atorvastatin. frontiersin.org Furthermore, atorvastatin has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and the expression of cyclooxygenase-2 (COX-2) in macrophages. frontiersin.org It also attenuates the activation of transcription factors like NF-κB and STAT-1, which are crucial for the expression of inflammatory genes. nih.gov

Table 3: Anti-Inflammatory Effects of Atorvastatin(1-)

| Target/Marker | Effect of Atorvastatin(1-) | Cell/Model System | References |

|---|---|---|---|

| IL-1β Secretion | Inhibition | Macrophages | frontiersin.org |

| TNF-α Secretion | Inhibition | Macrophages | frontiersin.org |

| IL-6 Secretion | Inhibition | Adipocytes | consensus.app |

| NLRP3 Inflammasome | Inhibition | Macrophages | frontiersin.org |

| ERK Phosphorylation | Inhibition | Macrophages | frontiersin.org |

| NF-κB Activation | Inhibition | Endothelial cells, smooth muscle cells | nih.govnih.gov |

| STAT-1 Activation | Inhibition | Endothelial cells | nih.gov |

| C-reactive protein (CRP) | Reduction | Patients with acute coronary syndromes | ahajournals.orgnih.gov |

| Serum Amyloid A (SAA) | Reduction | Patients with acute coronary syndromes | ahajournals.org |

Effects on Cellular Apoptosis and Proliferation by Atorvastatin(1-)

Atorvastatin(1-) has demonstrated complex and context-dependent effects on cellular apoptosis (programmed cell death) and proliferation. Its impact varies depending on the cell type and the concentration of the drug.

In several cancer cell lines, atorvastatin has been shown to inhibit proliferation and induce apoptosis. e-century.usamegroups.org For instance, in ovarian and pancreatic cancer cells, atorvastatin treatment leads to a dose-dependent inhibition of cell growth. e-century.usamegroups.org This anti-proliferative effect is associated with the induction of apoptosis, cell cycle arrest at the G1 or G2 phase, and the modulation of key signaling pathways such as the AKT/mTOR and MAPK pathways. e-century.usamegroups.org In activated hepatic stellate cells, atorvastatin induces apoptosis through a caspase-9-dependent mitochondrial pathway. nih.gov

Conversely, in other cell types, such as vascular endothelial cells, low concentrations of atorvastatin have been reported to have a protective effect, inhibiting apoptosis. spandidos-publications.com However, at higher concentrations, atorvastatin can promote apoptosis and suppress the viability of these cells. spandidos-publications.com This dose-dependent effect highlights the importance of the cellular context in determining the outcome of atorvastatin treatment. In a rat model of post-myocardial infarction heart failure, atorvastatin treatment was found to decrease myocardial cell apoptosis by downregulating the endoplasmic reticulum stress response. medsci.org

The induction of apoptosis by atorvastatin in cancer cells often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com Studies have shown that atorvastatin can increase the expression of cleaved PARP and decrease the levels of procaspase-3, indicating the activation of the caspase cascade. mdpi.com

Table 4: Effects of Atorvastatin(1-) on Apoptosis and Proliferation

| Cell Type | Effect | Mechanism | References |

|---|---|---|---|

| Ovarian Cancer Cells | Inhibition of proliferation, induction of apoptosis | Inhibition of AKT/mTOR, activation of MAPK pathways | e-century.us |

| Pancreatic Cancer Cells | Inhibition of proliferation, induction of apoptosis | G1-phase cell cycle arrest | amegroups.org |

| Activated Hepatic Stellate Cells | Induction of apoptosis | Caspase-9-dependent mitochondrial pathway | nih.gov |

| Human Bladder Cancer Cells | Induction of apoptosis | Potentiated by autophagy inhibition | mdpi.com |

| Vascular Endothelial Cells | Inhibition of apoptosis (low concentrations) | Protective effect | spandidos-publications.com |

| Vascular Endothelial Cells | Induction of apoptosis (high concentrations) | Suppression of viability | spandidos-publications.com |

| Myocardial Cells | Decrease in apoptosis | Downregulation of endoplasmic reticulum stress response | medsci.org |

Modulation of microRNA Expression by Atorvastatin(1-)

Atorvastatin(1-) has been shown to modulate the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. This modulation of miRNA expression represents another layer of its complex molecular mechanism of action.

In studies using HepG2 cells, a human liver cancer cell line, atorvastatin treatment has been found to upregulate the expression of several miRNAs, including miR-129, miR-143, miR-205, miR-381, and miR-495. sci-hub.senih.gov Conversely, it has been shown to downregulate the expression of miR-29b and miR-33a in the same cell line. sci-hub.senih.gov These changes in miRNA expression are significant as these miRNAs are predicted to target genes involved in lipid metabolism, lipogenesis, and inflammation. sci-hub.senih.gov

In a clinical setting, treatment of hypercholesterolemic patients with atorvastatin resulted in increased expression of hsa-miR-17-5p and decreased expression of hsa-miR-20a-5p and hsa-miR-106a-5p in peripheral blood leukocyte cells. mdpi.com The repression of hsa-miR-20a-5p was shown to increase the expression of the LDL receptor (LDLR) gene and protein, providing a potential mechanism for the lipid-lowering effect of atorvastatin. mdpi.com

Furthermore, in human umbilical vein endothelial cells (HUVECs), atorvastatin has been found to mediate the expression of miR-221 and miR-222, which in turn increases the expression of the NOS3 gene and enhances eNOS function. nih.gov In hematological malignancies, atorvastatin treatment led to significant changes in the expression of a panel of oncogenic miRNAs, with several tumor-suppressor miRNAs being upregulated. mdpi.comnih.gov

The modulation of miRNA expression by atorvastatin highlights its ability to influence a wide range of cellular processes by fine-tuning the expression of multiple target genes.

Table 5: Atorvastatin(1-)-Mediated Modulation of microRNA Expression

| microRNA | Effect of Atorvastatin(1-) | Cell/Tissue Type | Potential Functional Consequence | References |

|---|---|---|---|---|

| miR-129, miR-143, miR-205, miR-381, miR-495 | Upregulation | HepG2 cells | Modulation of lipogenesis and lipid metabolism | sci-hub.senih.gov |

| miR-29b, miR-33a | Downregulation | HepG2 cells | Modulation of lipogenesis and lipid metabolism | sci-hub.senih.gov |

| hsa-miR-17-5p | Upregulation | Hypercholesterolemic patients (leukocytes) | - | mdpi.com |

| hsa-miR-20a-5p | Downregulation | Hypercholesterolemic patients (leukocytes), HepG2 cells | Increased LDLR expression | mdpi.com |

| hsa-miR-106a-5p | Downregulation | Hypercholesterolemic patients (leukocytes) | - | mdpi.com |

| miR-221, miR-222 | Modulation | Human umbilical vein endothelial cells (HUVECs) | Increased NOS3 gene expression and eNOS function | nih.gov |

| Oncogenic miRNAs (various) | Modulation | Hematological malignancies | Upregulation of tumor suppressor miRNAs | mdpi.comnih.gov |

Table of Compound Names

| Compound Name |

|---|

| Atorvastatin(1-) |

| Geranylgeranyl pyrophosphate |

| Nitric oxide |

| Interleukin-1β |

| Tumor Necrosis Factor-alpha |

| Interleukin-6 |

| Lipopolysaccharide |

| Oxidized low-density lipoprotein |

| Cyclooxygenase-2 |

| C-reactive protein |

| Serum amyloid A |

| Malondialdehyde |

| Glutathione |

Mechanistic Pharmacokinetics of Atorvastatin 1 Pre Clinical Focus

Atorvastatin(1-) Metabolism Pathways and Enzymes

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5) in Atorvastatin(1-) Biotransformation

The initial and major metabolic pathway for Atorvastatin(1-) is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govnih.govnih.gov CYP3A5 also contributes to this process, although to a lesser extent. nih.govmdpi.comcore.ac.uk In vitro studies have shown that CYP3A4 is responsible for approximately 85% of Atorvastatin(1-) metabolism, while CYP3A5 accounts for the remaining 15%. core.ac.ukresearchgate.net This enzymatic action results in the formation of hydroxylated metabolites. nih.govmdpi.com

The intrinsic clearance rates for the formation of the primary hydroxylated metabolites, para-hydroxy Atorvastatin(1-) and ortho-hydroxy Atorvastatin(1-), are significantly higher with CYP3A4 compared to CYP3A5. nih.gov Specifically, the intrinsic clearance for the formation of para-hydroxy Atorvastatin(1-) by CYP3A4 is 2.4-fold higher, and for ortho-hydroxy Atorvastatin(1-), it is 5.0-fold higher than with CYP3A5. nih.gov This highlights the dominant role of CYP3A4 in the biotransformation of Atorvastatin(1-). nih.gov

The metabolism of Atorvastatin(1-) by CYP3A4 and CYP3A5 occurs in both the intestine and the liver. mdpi.com This extensive first-pass metabolism in the gut wall and liver contributes to the low systemic bioavailability of the parent compound. nih.govdrugbank.com

Glucuronidation Pathways of Atorvastatin(1-) and its Metabolites

Glucuronidation represents another significant pathway in the metabolism of Atorvastatin(1-) and its hydroxylated metabolites. nih.govmdpi.com This Phase II metabolic process involves the conjugation of the drug or its metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov This process increases the water solubility of the compounds, facilitating their elimination. researchgate.net

Several UGT isoforms are involved in the glucuronidation of Atorvastatin(1-), including UGT1A1, UGT1A3, and UGT2B7. mdpi.compharmgkb.org Among these, UGT1A3 is considered the major contributor to this process, exhibiting significantly higher activity than other isoforms. mdpi.comnih.gov The formation of an acyl-glucuronide is a key step that precedes lactonization, particularly for the enzymatic conversion of the acid form to the lactone form. mdpi.comnih.gov

Lactonization of Atorvastatin(1-)

Atorvastatin(1-), which is administered in its active hydroxy acid form, can undergo reversible conversion to its corresponding lactone form. mdpi.comdrugbank.com This process, known as lactonization, can occur non-enzymatically under acidic conditions (pH < 6), though this pathway is considered negligible at physiological pH. mdpi.com

The primary route for lactonization in the body is enzymatic, involving the formation of an acyl-glucuronide intermediate. mdpi.comnih.gov This reaction is predominantly catalyzed by UGT enzymes, with UGT1A3 playing a major role. mdpi.comnih.gov The resulting Atorvastatin(1-) lactone has a significantly higher metabolic clearance compared to the acid form. nih.gov In vitro studies have demonstrated that the conversion of Atorvastatin(1-) lactone to its para-hydroxy metabolite is 83-fold higher and to its ortho-hydroxy metabolite is 20-fold higher than the metabolism of the acid form. nih.gov The lactone form also exhibits a higher affinity for CYP3A4. nih.gov

Identification and Characterization of Atorvastatin(1-) Metabolites

Ortho-hydroxy Atorvastatin(1-) and Para-hydroxy Atorvastatin(1-)

The primary metabolites of Atorvastatin(1-), formed through CYP3A4 and CYP3A5-mediated oxidation, are ortho-hydroxy Atorvastatin(1-) (also known as 2-hydroxy-atorvastatin) and para-hydroxy Atorvastatin(1-) (also known as 4-hydroxy-atorvastatin). nih.govmdpi.com Ortho-hydroxy Atorvastatin(1-) is generally the more abundant of the two major metabolites. mdpi.com Both of these hydroxylated metabolites can be further metabolized through glucuronidation. fda.gov

| Metabolite | Formation Pathway | Key Enzymes |

|---|---|---|

| Ortho-hydroxy Atorvastatin(1-) | Oxidation (Hydroxylation) | CYP3A4, CYP3A5 |

| Para-hydroxy Atorvastatin(1-) | Oxidation (Hydroxylation) | CYP3A4, CYP3A5 |

| Atorvastatin(1-) Lactone | Lactonization (via Glucuronidation) | UGT1A3, UGT1A1, UGT2B7 |

Biological Activity of Atorvastatin(1-) Metabolites

A crucial aspect of Atorvastatin(1-)'s pharmacokinetic profile is the pharmacological activity of its primary metabolites. Both ortho-hydroxy Atorvastatin(1-) and para-hydroxy Atorvastatin(1-) are active and exhibit inhibitory activity against HMG-CoA reductase that is equivalent to the parent compound, Atorvastatin(1-). mdpi.comfda.govhpra.ie It is estimated that these active metabolites are responsible for approximately 70% of the circulating inhibitory activity for HMG-CoA reductase. drugbank.comfda.govmedsafe.govt.nz

| Compound | HMG-CoA Reductase Inhibition | Free Radical Scavenging |

|---|---|---|

| Atorvastatin(1-) | Active | Inactive |

| Ortho-hydroxy Atorvastatin(1-) | Active (equivalent to parent) | Active |

| Para-hydroxy Atorvastatin(1-) | Active (equivalent to parent) | Active |

| Atorvastatin(1-) Lactone | Inactive | Not Reported |

Transport Mechanisms of Atorvastatin(1-)

The movement of Atorvastatin(1-) into and out of liver cells is a complex process managed by a variety of transport proteins. These transporters are critical in determining the concentration of the drug at its site of action within the liver and in the systemic circulation.

Table 1: Hepatic Uptake Transporters of Atorvastatin(1-)

| Transporter | Role in Atorvastatin(1-) Hepatic Uptake | Citation |

|---|---|---|

| OATP1B1 | Major contributor to hepatic uptake. nih.govresearchgate.net | nih.govresearchgate.net |

| OATP1B3 | Significant contributor to hepatic uptake. nih.govresearchgate.net | nih.govresearchgate.net |

| OATP2B1 | Minor contributor to hepatic uptake. researchgate.net | researchgate.net |

| NTCP | Minor role in hepatic disposition. nih.gov | nih.gov |

Efflux transporters are responsible for moving Atorvastatin(1-) and its metabolites out of hepatocytes, either into the bile for elimination or back into the bloodstream. Key efflux transporters involved in Atorvastatin(1-) disposition include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 3 (MRP3), and Multidrug Resistance-Associated Protein 4 (MRP4). nih.gov

P-glycoprotein and BCRP are apically expressed and transport Atorvastatin(1-). nih.gov P-gp plays a significant role in limiting the intestinal absorption and mediating the biliary excretion of Atorvastatin(1-). nih.gov BCRP is also involved in the efflux of Atorvastatin(1-). nih.govpharmgkb.org The basolaterally located MRP3 is suggested to enhance the sinusoidal hepatic efflux of Atorvastatin(1-). nih.gov MRP4 has also been identified as a transporter of Atorvastatin(1-). nih.govnih.gov

Table 2: Efflux Transporters and Atorvastatin(1-)

| Transporter | Function in Relation to Atorvastatin(1-) | Citation |

|---|---|---|

| P-glycoprotein (P-gp) | Transports Atorvastatin(1-); involved in intestinal absorption and biliary excretion. nih.gov | nih.gov |

| BCRP | Transports Atorvastatin(1-). nih.gov | nih.gov |

| MRP3 | May contribute to sinusoidal hepatic efflux of Atorvastatin(1-). nih.gov | nih.gov |

| MRP4 | Transports Atorvastatin(1-). nih.govnih.gov | nih.govnih.gov |

The high degree of plasma protein binding of Atorvastatin(1-) (greater than 98%) suggests a role for albumin in its hepatic uptake. mdpi.comgeneesmiddeleninformatiebank.nl Research indicates that albumin-facilitated uptake is a significant factor in the hepatic clearance of Atorvastatin(1-). nih.govresearchgate.net Mechanistic static models have shown that considering albumin-facilitated uptake is necessary to accurately predict the in vivo intrinsic hepatic clearance of Atorvastatin(1-) from in vitro data. nih.govresearchgate.net

Mechanistic Drug-Drug Interactions Involving Atorvastatin(1-) Transport and Metabolism

The pharmacokinetics of Atorvastatin(1-) are susceptible to significant alterations by co-administered drugs that inhibit or induce its metabolic enzymes and transporters.

Atorvastatin(1-) is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govsrce.hreurekaselect.com Consequently, strong inhibitors of CYP3A4 can significantly increase plasma concentrations of Atorvastatin(1-). nih.govconsensus.app Conversely, inducers of CYP3A4, such as rifampicin (B610482), can lead to variable reductions in plasma concentrations of Atorvastatin(1-). pharmgkb.orgmedsafe.govt.nz Atorvastatin (B1662188) and its metabolites have also been shown to induce the expression of CYP3A4 and other drug-metabolizing enzymes through the pregnane (B1235032) X receptor (PXR), suggesting a potential for autoinduction of its own metabolism. nih.gov

Table 3: Impact of CYP3A4 Modulators on Atorvastatin(1-)

| Modulator Type | Example | Effect on Atorvastatin(1-) Plasma Concentration | Citation |

|---|---|---|---|

| Inhibitor | Itraconazole, Ritonavir | Increased | nih.gov |

| Inducer | Rifampicin, Carbamazepine | Decreased | pharmgkb.orgmedsafe.govt.nz |

Drug-drug interactions involving Atorvastatin(1-) frequently occur at the level of its transporters.

Ciclosporin : This immunosuppressant is an inhibitor of both CYP3A4 and OATP1B1. nih.govdrugs.com The co-administration of ciclosporin with Atorvastatin(1-) leads to a substantial increase in Atorvastatin(1-) plasma levels, with reports of an 8.7-fold increase in the area under the curve (AUC). drugs.com This interaction is attributed to the dual inhibition of both the metabolic pathway (CYP3A4) and the primary hepatic uptake transporter (OATP1B1). researchgate.netdrugs.comdroracle.ai

Rifampicin : Rifampicin exhibits a dual and time-dependent interaction with Atorvastatin(1-). oatext.com When administered simultaneously, rifampicin acts as an inhibitor of OATP1B1, leading to an increase in Atorvastatin(1-) plasma concentrations. oatext.comdrugs.com However, with chronic administration, rifampicin's potent induction of CYP3A4 becomes the dominant effect, causing a significant reduction in Atorvastatin(1-) plasma levels if the drugs are not administered at the same time. oatext.comdrugs.comdrugs.com

Glecaprevir/Pibrentasvir : This combination of antiviral agents is known to inhibit OATP1B1, P-gp, and BCRP. guidetherapeutiquevih.comnih.gov Co-administration with Atorvastatin(1-) results in a dramatic increase in its plasma concentrations. Studies have reported an 8.3-fold to 8.28-fold increase in AUC and a 22-fold increase in peak plasma concentration (Cmax) of Atorvastatin(1-). drugs.comhep-druginteractions.org This potent interaction is primarily due to the inhibition of multiple key transporters involved in Atorvastatin(1-)'s disposition. guidetherapeutiquevih.comdrugs.comhep-druginteractions.org

Table 4: Transporter-Mediated Drug-Drug Interactions with Atorvastatin(1-)

| Interacting Drug | Mechanism of Interaction | Effect on Atorvastatin(1-) Pharmacokinetics | Citation |

|---|---|---|---|

| Ciclosporin | Inhibition of OATP1B1 and CYP3A4. researchgate.netdrugs.com | 8.7-fold increase in AUC. drugs.com | researchgate.netdrugs.com |

| Rifampicin | Simultaneous dosing: OATP1B1 inhibition. oatext.comdrugs.com Delayed dosing: CYP3A4 induction. oatext.comdrugs.com | Simultaneous dosing: Increased AUC. drugs.com Delayed dosing: 80% decrease in AUC. drugs.com | oatext.comdrugs.comdrugs.com |

| Glecaprevir/Pibrentasvir | Inhibition of OATP1B1, P-gp, and BCRP. guidetherapeutiquevih.comnih.gov | 8.3-fold increase in AUC and 22-fold increase in Cmax. drugs.comhep-druginteractions.org | guidetherapeutiquevih.comnih.govdrugs.comhep-druginteractions.org |

Impact of Genetic Polymorphisms (e.g., SLCO1B1) on Atorvastatin(1-) Pharmacokinetics

Genetic variations within the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), significantly influence the pharmacokinetic profile of Atorvastatin(1-). OATP1B1 is a crucial transporter responsible for the hepatic uptake of numerous drugs, including statins, from the sinusoidal blood into hepatocytes. Polymorphisms in SLCO1B1 can lead to altered transporter function, thereby affecting the plasma concentrations and disposition of its substrates.

Preclinical research, utilizing both in vitro and in vivo models, has been instrumental in elucidating the mechanistic basis of these effects. These studies have primarily focused on how specific single nucleotide polymorphisms (SNPs) alter the transport kinetics of Atorvastatin(1-).

One of the most extensively studied polymorphisms is the c.521T>C (p.Val174Ala, rs4149056) variant, which is associated with reduced OATP1B1 transport activity. Preclinical in vitro studies using cell lines engineered to express different SLCO1B1 variants have provided direct evidence of this reduced function. For instance, in HeLa and HEK293 cells expressing various SLCO1B1 genotypes, the transport activity of Atorvastatin(1-) was significantly decreased in cells with the SLCO1B15 and SLCO1B115 variants, both of which contain the c.521T>C polymorphism. nih.gov Kinetic analyses in these cellular models revealed that while the Michaelis-Menten constant (Km) for atorvastatin transport was not significantly altered, the maximum transport velocity (Vmax) was markedly reduced in the variant genotypes. nih.gov This suggests that the polymorphism leads to a lower number of functional transporters at the plasma membrane or a reduced turnover rate, rather than affecting the binding affinity of the substrate to the transporter. nih.gov

Another preclinical approach involves the use of animal models with genetic modifications. For example, studies in Slco1b2 knockout mice, the murine ortholog of human SLCO1B1, have demonstrated the importance of this transporter in the hepatic disposition of atorvastatin. Following intravenous administration, the liver-to-plasma concentration ratio of atorvastatin was found to be 2.7-fold higher in wild-type mice compared to Slco1b2 knockout mice, indicating a significantly reduced hepatic uptake in the absence of the transporter. mdpi.com The development of humanized mouse models, where the murine Slco1b genes are replaced with the human SLCO1B1 gene, offers a more direct translational tool, though specific studies on atorvastatin pharmacokinetics in these models are still emerging. researchgate.net

The preclinical findings consistently demonstrate that genetically determined variations in OATP1B1 function can lead to significant inter-individual differences in the pharmacokinetics of Atorvastatin(1-). Specifically, reduced function polymorphisms are a key factor in decreased hepatic uptake, which in turn can lead to higher systemic exposure to the drug.

Detailed Research Findings

In-depth preclinical investigations have quantified the impact of SLCO1B1 polymorphisms on Atorvastatin(1-) transport kinetics. A pivotal study by Hirano et al. (2005) utilized HeLa cells transiently expressing different SLCO1B1 variants to assess their transport capacity for atorvastatin. The findings from this study are summarized in the table below.

| SLCO1B1 Variant | Genotype | Km (µM) | Vmax (pmol/mg protein/min) | Relative Transport Activity (%) |

| Wild-type | 1a | 2.8 ± 0.5 | 118.2 ± 9.7 | 100 |

| Variant | 5 (c.521T>C) | 3.1 ± 0.7 | 45.3 ± 4.9 | 38.3 |

| Variant | *15 (c.388A>G, c.521T>C) | 2.9 ± 0.6 | 39.8 ± 4.1 | 33.7 |

Data adapted from Hirano et al., 2005. nih.gov

The data clearly illustrate that while the binding affinity (Km) of Atorvastatin(1-) to the OATP1B1 transporter is not substantially affected by the SLCO1B15 and SLCO1B115 variants, the maximal transport rate (Vmax) is reduced by over 60%. nih.gov This reduced transport capacity is the primary mechanism leading to decreased hepatic uptake of Atorvastatin(1-) in individuals carrying these genetic polymorphisms. Immunocytochemical analysis in the same study revealed that the proteins encoded by the variant alleles (SLCO1B15 and SLCO1B115) were not only localized at the plasma membrane but also within the intracellular space, suggesting a sorting error as a potential cause for the decreased transporter function. nih.gov

These preclinical data provide a strong mechanistic foundation for the clinical observations of increased plasma concentrations and risk of adverse effects of atorvastatin in patients with these SLCO1B1 variants.

Analytical Methodologies for Atorvastatin 1 Research

Chromatographic Techniques for Atorvastatin(1-) Quantification and Purity Assessment

A range of chromatographic methods are employed for the analysis of Atorvastatin(1-), including High-Performance Liquid Chromatography (HPLC) and its variants, High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). jddtonline.info These techniques are crucial for quality control, pharmacokinetic studies, and stability testing. ajpaonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Atorvastatin(1-) in both bulk drug and pharmaceutical formulations. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering excellent separation and quantification capabilities. jddtonline.info Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, provides faster analysis times and improved resolution. jddtonline.info

Several HPLC methods have been developed and validated for Atorvastatin(1-). These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govopenaccesspub.org UV detection is commonly employed, with wavelengths around 240-248 nm being optimal for detection. nih.govscispace.com

For instance, one method successfully separated Atorvastatin(1-) from its impurities using a Luna C18 column with a gradient mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer (pH 4), and tetrahydrofuran. nih.gov Another RP-HPLC method utilized a mobile phase of methanol (B129727) and phosphate (B84403) buffer (pH 3.8) for the simultaneous estimation of Atorvastatin (B1662188) and Ezetimibe. researchgate.net The retention time for Atorvastatin in various HPLC methods can range from approximately 2.68 to 4.5 minutes, depending on the specific chromatographic conditions. openaccesspub.orgresearchgate.net

Table 1: Examples of HPLC and UPLC Methods for Atorvastatin(1-) Analysis

| Technique | Column | Mobile Phase | Detection | Retention Time (min) | Application |

|---|---|---|---|---|---|

| RP-HPLC | Luna C18 | Acetonitrile-ammonium acetate buffer pH 4-tetrahydrofuran (gradient) | UV at 248 nm | Not specified | Analysis of impurities in bulk drug and tablets nih.gov |

| RP-HPLC | Acclaim 120 C18 (5 mm, 250×4.6 mm) | Acetonitrile-dichloromethane-acetic acid (68.6:30.6:0.8 v/v/v) | UV at 246 nm | 2.68 | Quantitation in pharmaceutical formulations openaccesspub.org |

| RP-HPLC | Phenomenex Luna C-18 (250×4.6 mm, 5 µm) | Methanol:Acetonitrile (60:40 v/v) | UV at 240 nm | 3.6 | Simultaneous estimation with Nicotinic acid scispace.com |

| UPLC | Not specified | Not specified | Not specified | Not specified | Simultaneous determination of atorvastatin, fenofibrate (B1672516) and their degradation products jddtonline.info |

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of Atorvastatin(1-). nih.govglobalresearchonline.net This technique is particularly useful for routine quality control analysis. nih.gov HPTLC methods have been developed for the simultaneous estimation of Atorvastatin(1-) with other drugs, such as Ezetimibe, Fenofibrate, and Aspirin. globalresearchonline.netresearchgate.net

A typical HPTLC method involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 TLC plate, followed by development in a suitable mobile phase. globalresearchonline.net For instance, a mobile phase of dichloromethane, toluene, and methanol has been used for the simultaneous analysis of Atorvastatin Calcium and Fenofibrate. researchgate.net Densitometric evaluation is then performed at a specific wavelength, such as 247 nm or 287 nm, to quantify the separated components. globalresearchonline.netresearchgate.net The retention factor (Rf) values for Atorvastatin(1-) in HPTLC typically range from 0.23 to 0.62. nih.govresearchgate.net

Table 2: Examples of HPTLC Methods for Atorvastatin(1-) Analysis

| Stationary Phase | Mobile Phase | Detection | Rf Value | Application |

|---|---|---|---|---|

| Silica gel 60F254 | Dichloromethane:Toluene:Methanol (2:6:2, v:v:v) | Densitometry at 287 nm | 0.23 ± 0.03 | Simultaneous estimation with Fenofibrate researchgate.net |

| Silica gel 60 RP18F254S | Methanol:Water (3.5:1.5, v/v) | Densitometry at 246 nm | 0.62 ± 0.02 | Determination in bulk drug and tablets nih.gov |

| Pre-coated silica gel 60 GF 254 | Chloroform:Toluene:Methanol:Glacial acetic acid (4:5.6:0.4:0.5 v/v/v/v) | Densitometry at 247 nm | 0.61 ± 0.0084 | Simultaneous estimation with Aspirin globalresearchonline.net |

| Silica gel 60 F254 | Methanol:Benzene (B151609):Glacial acetic acid (19.6:80.0:0.4, v/v/v) | Densitometry at 210 nm | 0.40 | Simultaneous determination with Ramipril oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the determination of Atorvastatin(1-) and its metabolites in biological matrices like human plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic and pharmacogenetic studies where low concentrations of the drug need to be accurately measured. researchgate.net

LC-MS/MS methods for Atorvastatin(1-) often involve a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.govtandfonline.com A C18 or a phenyl column is commonly used for separation. nih.govtandfonline.com The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.govtandfonline.com These methods have achieved low limits of quantification, often in the range of 0.05 to 0.2 ng/mL. nih.govtandfonline.com

A study utilizing LC-MS/MS successfully quantified atorvastatin and its five active metabolites in human plasma with a lower limit of quantitation of 0.05 ng/mL for all analytes. nih.gov Another LC-MS method for the simultaneous determination of amlodipine (B1666008) and atorvastatin in human plasma reported a linear range of 0.2–20 ng/mL for atorvastatin. tandfonline.com

Table 3: Examples of LC-MS Methods for Atorvastatin(1-) Analysis

| Technique | Extraction Method | Chromatographic Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|---|

| LC-MS/MS | Protein Precipitation | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 μm) | Gradient of 0.1% v/v glacial acetic acid in 10% v/v methanol in water and 40% v/v methanol in acetonitrile | Positive ESI, MRM | Analysis of atorvastatin and its metabolites in human plasma nih.gov |

| LC-MS | Liquid-Liquid Extraction | Zorbax XDB-ODS C18 (2.1 mm × 30 mm, 3.5 μ) | Acetonitrile:Water (10 mM CH3COONH4, pH 3.0) = 70:30 (v/v) | ESI in positive ion mode, MRM | Evaluation of amlodipine and atorvastatin in human plasma tandfonline.com |

| LC-MS/MS | Solid-Phase Extraction | ZORBAX Eclipse C18 (4.6 × 100 mm, 3.5 μm) | Gradient of acetonitrile and 0.1% acetic acid | Positive ion mode, SRM | Quantification of atorvastatin and its metabolites in rat plasma akjournals.com |

Atorvastatin possesses chiral centers, leading to the existence of enantiomers and diastereomers. ppj.org.ly Since different stereoisomers can have varied pharmacological activities, their separation and quantification are crucial. ppj.org.lyrasayanjournal.co.in Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP). rasayanjournal.co.inhumanjournals.com

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, are highly effective for the enantiomeric separation of a wide range of compounds, including Atorvastatin(1-). ppj.org.ly Columns like Chiralcel® OD-RH and Chiralpak AD-H have been successfully used for the chiral separation of Atorvastatin stereoisomers. ppj.org.lywisdomlib.org For instance, a Chiralcel® OD-RH column was used to separate atorvastatin diastereomers. ppj.org.ly The Lux Amylose-1, another polysaccharide-based CSP, has also been employed for the enantiomeric separation of Atorvastatin Calcium and its enantiomer. phenomenex.com

The successful chiral separation of Atorvastatin(1-) isomers requires careful optimization of chromatographic conditions. This includes the selection of the appropriate chiral column and mobile phase. rasayanjournal.co.in Normal phase chromatography is often preferred for chiral separations. rasayanjournal.co.in

For example, a mobile phase consisting of n-hexane, ethanol, and 0.1% trifluoroacetic acid (85:15:0.1 v/v/v) with a Chiralpak AD-H column achieved good resolution between the (R,R) and (S,S) enantiomers of Atorvastatin. rasayanjournal.co.in In another study using a Chiralcel® OD-RH column, a mobile phase of n-hexane and 2-propanol (95:05 v/v) was used to separate atorvastatin diastereomers. ppj.org.ly Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column and a mobile phase of supercritical carbon dioxide and methanol has also been developed as a rapid and environmentally friendly method for determining the enantiomeric purity of Atorvastatin. wisdomlib.org

Chiral Separation Methods for Atorvastatin(1-) Enantiomers and Diastereomers

Spectroscopic and Spectrophotometric Methods for Atorvastatin(1-) Analysis

Spectroscopic and spectrophotometric methods are widely used for the qualitative and quantitative analysis of Atorvastatin(1-). researchgate.net These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a common and straightforward method for the quantitative determination of Atorvastatin(1-). ijariie.com The method relies on the principle that the drug absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis is typically performed by dissolving the Atorvastatin(1-) sample in a suitable solvent, such as methanol or a mixture of water and methanol, and measuring its absorbance at a specific wavelength. ijariie.comglobaljournals.org

Several studies have reported the use of UV-Vis spectrophotometry for the assay of Atorvastatin(1-) in pharmaceutical dosage forms. jddtonline.inforesearchgate.netajrconline.org The wavelength of maximum absorbance (λmax) for Atorvastatin(1-) is generally observed around 241-247.5 nm. ijariie.comajrconline.org For instance, one method detailed the use of a water and methanol mixture (90:10 ratio) as a diluent, with the λmax found to be 241 nm. ijariie.com Another study reported a λmax of 246 nm in methanol. researchgate.net The method's linearity is typically established over a concentration range, for example, from 4 to 32 µg/ml or 3 to 30 µg/ml, demonstrating a direct relationship between absorbance and concentration. ijariie.comajrconline.org Derivative spectrophotometry, specifically the first-order derivative method, has also been employed to enhance the specificity of the analysis by measuring the derivative signal at specific wavelengths, such as 237 nm and 261 nm. ekb.eg

Interactive Table: UV-Vis Spectrophotometric Methods for Atorvastatin(1-) Analysis

| Solvent System | λmax (nm) | Linearity Range (µg/ml) | Reference |

| Water:Methanol (90:10) | 241 | 4-32 | ijariie.com |

| Methanol | 246 | 5-25 | researchgate.net |

| Methanol | 247.5 | 3-30 | ajrconline.org |

| Methanol | 244 | Not Specified | globaljournals.org |

| Methanol | 247 | 5-20 | ekb.eg |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification and characterization of Atorvastatin(1-) by analyzing the vibrations of its functional groups. ijfmr.com The FTIR spectrum of a compound provides a unique fingerprint, allowing for its identification and the assessment of its purity.

The FTIR spectrum of Atorvastatin(1-) exhibits several characteristic absorption bands corresponding to its various functional groups. Key peaks include those for N-H stretching, O-H stretching, C-H stretching, C=O stretching of the amide group, and C-F stretching. ijfmr.comresearchgate.net For example, a study identified a peak around 3363.92 cm⁻¹ corresponding to the hydroxyl (-OH) group. ijfmr.com Another analysis reported characteristic peaks at 3365 cm⁻¹ (N-H stretching), 3063 cm⁻¹ (O-H stretching), and 2971 cm⁻¹ (C-H stretching). asianpubs.org FTIR can also be used to study the compatibility of Atorvastatin(1-) with various excipients in pharmaceutical formulations by observing any shifts or changes in the characteristic peaks. ijfmr.comiaamonline.org

Interactive Table: Characteristic FTIR Peaks for Atorvastatin(1-)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3365 | N-H stretching | asianpubs.org |

| ~3250 | O-H stretching (asymmetric) | asianpubs.org |

| ~3072 | O-H stretching (symmetric) | asianpubs.org |

| 2971 | CH₃/CH₂/C-H stretching | asianpubs.org |

| 1564.97 | C=O stretching (amidic group) | researchgate.net |

| 1381 | C-N stretching | researchgate.net |

| 751.62, 696.95 | C-F stretching | researchgate.net |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR for the characterization of Atorvastatin(1-). It has been successfully employed for both qualitative and quantitative analysis, including the identification of different polymorphic forms of Atorvastatin calcium. researchgate.netresearchgate.net

Quantitative determination of Atorvastatin calcium in tablets has been demonstrated using FT-Raman spectroscopy, with studies showing it to have a lower detection limit compared to IR spectroscopy and X-ray powder diffraction for this application. researchgate.netresearchgate.net Raman spectroscopy has also been used to quantify the effects of atorvastatin on atherosclerotic plaques by measuring the distribution of cholesterol and calcification. nih.gov Furthermore, micro-Raman spectroscopy has been utilized to analyze the structure of nanostructured Atorvastatin calcium, confirming its amorphous nature. google.com

Electrophoretic Techniques for Atorvastatin(1-) (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of Atorvastatin(1-). jddtonline.infonih.gov It offers advantages such as rapid analysis times, low solvent consumption, and high separation efficiency. jyoungpharm.org

Several CE methods have been developed for the quantification of Atorvastatin(1-) in pharmaceutical formulations. nih.govjyoungpharm.org One method utilized a fused silica capillary with a background electrolyte (BGE) consisting of a phosphate buffer (pH 6.5, 25 mM) and methanol (80:20, v/v), achieving separation at an applied voltage of 15 kV. ksu.edu.sa Another study reported the use of a 25 mM sodium acetate buffer at pH 6 with a separation voltage of 25 kV, resulting in an analysis time of less than 1.2 minutes. nih.gov The detection is typically carried out using a UV detector. researchgate.netactamedicamarisiensis.ro Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been employed for the simultaneous determination of atorvastatin and other statins. actamedicamarisiensis.ro

Interactive Table: Capillary Electrophoresis Methods for Atorvastatin(1-) Analysis

| Buffer System | pH | Applied Voltage (kV) | Analysis Time (min) | Reference |

| 25 mM Sodium Acetate | 6.0 | 25 | < 1.2 | nih.gov |

| 25 mM Phosphate Buffer - Methanol (80:20) | 6.5 | 15 | Not Specified | ksu.edu.sa |

| 2 mM Borate Buffer - Methanol (80:20) | 9.3 | 25 | < 6.5 | jyoungpharm.org |

| 50 mM Phosphate Buffer | 7.0 | Not Specified | < 5 | farmaciajournal.com |

Advanced Techniques for Atorvastatin(1-) Characterization (e.g., X-ray Diffraction, Voltammetry, Spectrofluorimetry)

Beyond the more common spectroscopic and electrophoretic methods, a range of advanced techniques are utilized for a more in-depth characterization of Atorvastatin(1-).

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a critical technique for the solid-state characterization of Atorvastatin(1-), particularly for identifying and differentiating its various crystalline and amorphous forms. The XRD pattern of crystalline atorvastatin shows sharp, intense peaks at specific diffraction angles (2θ), indicating a high degree of crystallinity. researchgate.net For example, characteristic peaks for one crystalline form have been reported at 2θ values of 9.411, 10.181, 10.511, 11.91, and 19.121. researchgate.net Synchrotron X-ray powder diffraction has been used to obtain high-resolution data for determining the crystal structure of atorvastatin form I, which was found to be triclinic. unesp.brcambridge.org

Voltammetry: Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are electrochemical techniques used to study the oxidation and reduction behavior of Atorvastatin(1-). imist.maijpsonline.com These methods have been developed for the sensitive determination of atorvastatin in pharmaceutical preparations and biological fluids. imist.mascispace.com The voltammetric oxidation of atorvastatin at a glassy carbon electrode typically shows a well-defined oxidation peak at a potential around +0.95 V to +1.07 V. imist.maijpsonline.com The peak current is dependent on factors like pH, scan rate, and accumulation time. imist.ma

Spectrofluorimetry: Spectrofluorimetry is a highly sensitive technique based on the native fluorescence of the Atorvastatin(1-) molecule. Methods have been developed for its determination in pure form and pharmaceutical preparations by measuring its fluorescence intensity at a specific emission wavelength after excitation at an appropriate wavelength. nih.govnih.gov For instance, high sensitivity has been achieved with an emission wavelength of 389 nm and an excitation wavelength of 276 nm in a 5% acetic acid medium. nih.gov Another method utilized an emission wavelength of 385 nm after excitation at 270 nm in acetonitrile. nih.gov The technique offers a good correlation between fluorescence intensity and concentration over a defined range. nih.gov

Atorvastatin 1 Stability and Degradation Studies

Forced Degradation Studies of Atorvastatin(1-) under Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating analytical methods and provides insight into the intrinsic stability of the molecule. mjcce.org.mkajpaonline.com Studies have shown that Atorvastatin(1-) degrades under several stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govmdpi.comresearchgate.net

Atorvastatin(1-) demonstrates significant degradation when subjected to acidic conditions. nih.govirjmets.com Studies involving exposure to hydrochloric acid have confirmed this susceptibility. irjmets.comnih.gov The degradation kinetics in an acidic medium have been reported to follow a first-order reaction. nih.govmdpi.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the drug. The rate constant for degradation in an acid medium has been determined to be 1.88 × 10−2 s−1, highlighting a lower stability in acidic environments. nih.govresearchgate.net

Under acid hydrolysis, Atorvastatin(1-) can undergo partial degradation, leading to the formation of multiple degradation products. nih.gov For instance, in one study, two primary degradation products were observed with retention times of 5.335 min and 6.009 min in HPLC analysis, distinct from the parent drug. nih.gov Another study identified four major degradation products under acid hydrolysis conditions. innovareacademics.in The primary mechanism of degradation under acidic conditions is believed to involve the formation of lactone derivatives.

Table 1: Degradation of Atorvastatin(1-) under Acid Hydrolysis

| Stress Condition | Observation | Kinetic Order | Reference |

|---|---|---|---|

| 0.1 N HCl, 24h, 25 ± 2°C | Significant degradation | - | nih.gov |

| 0.1 M HCl, 353 K | Partial degradation, formation of two degradation products | First-order | nih.gov |

| 0.1 M HCl, 100°C, 5 min | Formation of four major degradation products | - | innovareacademics.in |

In contrast to its behavior in acidic conditions, some studies have reported that Atorvastatin(1-) shows no degradation when subjected to basic hydrolysis with 1 N NaOH for 42 hours at ambient temperature. nih.gov However, other research indicates that degradation does occur under basic conditions, following zero-order kinetics. nih.govmdpi.comresearchgate.net This implies the degradation rate is constant and independent of the drug's concentration. The rate constant in a basic medium was found to be 2.35 × 10−4 mol L−1 s−1. nih.govresearchgate.net